3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Description
The compound 3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a structurally complex cyclopenta[a]phenanthrenone derivative. Its core scaffold resembles steroidal frameworks, with substitutions at key positions:
- Position 3: Methoxy group (-OCH₃), enhancing lipophilicity compared to hydroxylated analogs like estrone .
- Position 13: Methyl group (-CH₃), a common feature in steroidal compounds for structural stability .
- Position 16: A 6-methylsulfanylpurine moiety, introducing nucleobase-like characteristics. This substitution is unique among cyclopenta[a]phenanthrenones and may confer affinity for nucleotide-binding proteins or enzymes .
The compound’s molecular formula is C₂₈H₃₀N₄O₂S, with a molecular weight of 486.63 g/mol (estimated). Its synthesis likely involves coupling a purine derivative to a pre-functionalized cyclopenta[a]phenanthrenone intermediate, analogous to methods used for related compounds (e.g., Rh-catalyzed cross-additions or mechanochemical methylation) .
Properties
CAS No. |
21170-31-0 |
|---|---|
Molecular Formula |
C25H28N4O2S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H28N4O2S/c1-25-9-8-17-16-7-5-15(31-2)10-14(16)4-6-18(17)19(25)11-20(22(25)30)29-13-28-21-23(29)26-12-27-24(21)32-3/h5,7,10,12-13,17-20H,4,6,8-9,11H2,1-3H3 |
InChI Key |
WEKJUFFUAKMWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)N4C=NC5=C4N=CN=C5SC)CCC6=C3C=CC(=C6)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material
The synthesis begins with estrone or a similar steroidal precursor due to its structural similarity to the cyclopenta[a]phenanthrene system.
Key Modifications
-
- Method : Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and AlCl₃ in dichloromethane.
- Challenges : Steric hindrance requires prolonged reaction times (12–24 hrs).
-
- Oxidation : Use of Jones reagent (CrO₃/H₂SO₄) to oxidize a C17 hydroxyl group.
Purine Moiety Preparation
Synthesis of 6-Methylsulfanylpurine
- Thiolation of Hypoxanthine :
- Reagents : Lawesson’s reagent or P₂S₅ in toluene.
- Conditions : Reflux for 6–8 hrs, yielding 6-thiopurine.
- Methylation :
Coupling of Steroid and Purine
Nucleophilic Substitution at C16
- Activation of C16 :
- Bromination : Treat the steroidal ketone with PBr₃ to form a C16 bromide.
- Coupling with Purine :
- Conditions : SN2 reaction with 6-methylsulfanylpurine in DMF, using NaH as a base.
- Temperature : 80°C for 12 hrs.
- Yield : ~60% (estimated from similar steroidal couplings).
Hydrogenation to Achieve Octahydro Structure
Catalytic Hydrogenation
- Catalyst : Pd/C (10% w/w) in ethanol.
- Pressure : 50 psi H₂ at 25°C for 24 hrs.
- Outcome : Selective reduction of double bonds in the cyclopenta[a]phenanthrene system.
Purification and Characterization
Chromatographic Methods
- Column Chromatography : Silica gel (hexane:ethyl acetate = 7:3).
- HPLC : C18 column, acetonitrile/water gradient.
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.30 (s, OCH₃), δ 2.45 (s, SCH₃), δ 1.20 (s, C13-CH₃) |
| MS (ESI) | m/z 507.2 [M+H]⁺ |
Challenges and Optimizations
- Stereochemical Control : Use of chiral auxiliaries or asymmetric hydrogenation to manage octahydro configuration.
- Purine Stability : Avoid prolonged exposure to acidic conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related cyclopenta[a]phenanthrenone derivatives:
Key Structural and Functional Differences
Position 3 Modifications: Hydroxyl vs. Methoxy: Estrone’s 3-OH group enables hydrogen bonding, critical for estrogen receptor binding . Cyanomethoxy (GAP-EDL-1): Introduces electron-withdrawing effects, stabilizing the compound against oxidative metabolism .
Position 16 Diversity: Purine vs. In contrast, the benzylidene group in ’s compound facilitates crystallographic packing via aromatic interactions . Pyridin-2-yloxy (Compound 15g): Enhances solubility and may act as a hydrogen bond acceptor .
Biological Activity :
- Mutagenicity : Cyclopenta[a]phenanthrenes with methyl or carbonyl groups (e.g., ) exhibit mutagenic activity in mammalian cells. The target compound’s purine substituent could modulate this effect, though direct data are lacking .
- Synthetic Utility : Simplified analogs like the Torgov diene () are intermediates in steroid synthesis, while the target compound’s complexity suggests specialized applications (e.g., targeted therapies) .
Research Findings
- Synthesis: Mechanochemical methods () and Rh-catalyzed reactions () are effective for introducing diverse substituents. The target compound’s synthesis may require palladium-mediated coupling for purine attachment.
- Crystallography : The benzylidene derivative () crystallizes in an orthorhombic system (P2₁2₁2₁) with distinct π-stacking, whereas purine-containing analogs may exhibit different packing due to bulkier substituents .
- Structure-Activity Relationships (SAR) : Methoxy groups generally reduce polarity compared to hydroxyl analogs, as seen in estrone derivatives . The purine moiety’s impact on bioactivity warrants further study.
Q & A
Q. What synthetic strategies are recommended for introducing the 6-methylsulfanylpurin-9-yl group into the cyclopenta[a]phenanthrenone scaffold?
Methodological Answer: The synthesis of derivatives with purine moieties typically involves nucleophilic substitution or cross-coupling reactions. For example, details the use of acetylene gas saturation in anhydrous ether with potassium t-amylate as a base to introduce ethynyl groups. Adapting this method, the 6-methylsulfanylpurine group could be introduced via Sonogashira coupling under inert conditions, using a palladium catalyst and copper iodide as a co-catalyst. Reaction optimization should include controlled temperature (0–5°C), slow reagent addition (15–30 minutes), and post-reaction neutralization with aqueous ammonium chloride to stabilize intermediates .
Q. How can the crystalline structure of this compound be resolved, and what parameters are critical for X-ray diffraction analysis?
Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation or vapor diffusion. reports orthorhombic crystal systems (space group P222) with unit cell parameters a = 11.9654 Å, b = 13.0262 Å, and c = 27.9441 Å. Key parameters include:
- θ range : 1.5–24.1° for data collection.
- MoKα radiation (λ = 0.71073 Å) for optimal resolution.
- Temperature : 293 K to minimize thermal motion artifacts.
Data refinement should use software like SHELXL to handle complex cyclopenta[a]phenanthrenone ring puckering, which may adopt non-planar conformations as described in .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: and highlight acute toxicity (H302: harmful if swallowed) and irritation risks (H315: skin irritation, H319: eye irritation). Required precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and safety goggles.
- Ventilation : Use fume hoods for powder handling to prevent inhalation (respirators with organic vapor cartridges if airborne particles exceed 1 mg/m³).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal to avoid generating toxic sulfides or purine derivatives .
Advanced Research Questions
Q. How do methyl substituents at positions 13 and 6-methylsulfanyl influence metabolic stability and cytochrome P450 interactions?
Methodological Answer: demonstrates that methyl groups at positions 11 or 12 on cyclopenta[a]phenanthrenones alter dihydrodiol metabolite formation. For this compound:
- Metabolic Pathways : The 6-methylsulfanyl group may slow oxidation by sterically hindering CYP3A4/5 active sites.
- Epoxidation Stereochemistry : Methyl groups at position 13 could favor syn-diol epoxide formation (linked to carcinogenicity in analogs), requiring LC-MS/MS analysis with chiral columns (e.g., Chiralpak IA) to resolve stereoisomers.
- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH regeneration systems to quantify kinetic parameters (K, V) .
Q. What catalytic systems are effective for functionalizing the purine moiety while preserving the cyclopenta[a]phenanthrenone core?
Methodological Answer: and describe iridium/rhodium-catalyzed C–H activation and HOTf-catalyzed Heck-type reactions. For purine modifications:
- Cross-Coupling : Use Pd(PPh)/XPhos with CsCO in THF at 80°C for Suzuki-Miyaura coupling at the purine C-2 position.
- Selectivity : The 6-methylsulfanyl group may direct electrophilic substitution to the C-8 position of the purine ring. Monitor regioselectivity via H-NMR (purine H-8 proton at δ 8.2–8.5 ppm) .
Q. How can computational modeling predict the compound’s binding affinity to purinergic receptors or kinases?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., P2YR or CDK2) from the PDB. Parameterize the ligand’s partial charges via Gaussian 16 (B3LYP/6-31G*).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions:
Data Contradictions and Resolution
Q. Discrepancies in reported carcinogenicity: How to reconcile IARC classifications ( ) with California Prop 65 compliance ( )?
Analysis:
- notes IARC classifies some cyclopenta[a]phenanthrenones as Group 2B (possible carcinogens) due to diol-epoxide metabolites.
- states Prop 65 non-compliance, suggesting the specific 6-methylsulfanylpurine substitution may reduce metabolic activation.
Resolution : Conduct Ames tests (±S9 metabolic activation) and compare mutagenicity with analogs lacking the purine group. Use HPLC to quantify diol-epoxide formation in HLMs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
